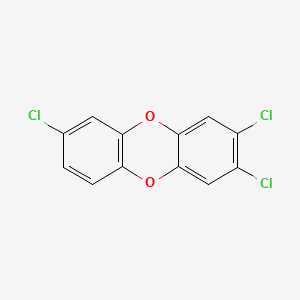

2,3,7-Trichlorodibenzo-P-dioxin

Vue d'ensemble

Description

2,3,7-Trichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins family, which are known for their environmental persistence and toxicity. These compounds are often produced as by-products during industrial processes such as the manufacture of herbicides and paper bleaching. Due to their stability and lipophilicity, they tend to accumulate in the environment and in living organisms, posing significant health risks.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,7-Trichlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated phenols. One common method involves the condensation of 2,4,5-trichlorophenol under alkaline conditions, followed by oxidative coupling. The reaction typically requires a catalyst such as copper chloride and is conducted at elevated temperatures.

Industrial Production Methods

Industrial production of this compound is usually unintentional and occurs as a by-product during the synthesis of chlorinated aromatic compounds. For example, it can be formed during the production of herbicides like 2,4,5-trichlorophenoxyacetic acid. The control of reaction conditions, such as temperature and the presence of catalysts, is crucial to minimize the formation of this toxic compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,7-Trichlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: Under certain conditions, it can be reduced to less chlorinated dibenzo-p-dioxins.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products

The major products formed from these reactions include various hydroxylated and dechlorinated derivatives, which can have different toxicological properties compared to the parent compound.

Applications De Recherche Scientifique

Toxicological Research

Health Effects

TCDD is classified as a human carcinogen and has been linked to various health issues including chloracne, liver toxicity, and immune dysfunction. Research has demonstrated that exposure to TCDD can lead to severe systemic effects in both animals and humans. For instance, studies involving rodents have shown that TCDD exposure results in tumorigenesis, immunological dysfunction, and teratogenesis at various concentrations . Notably, high levels of TCDD have been recorded in individuals with chloracne, indicating a direct correlation between exposure and adverse health effects .

Case Studies

Two notable case studies highlight the severe impact of TCDD intoxication:

- Patient Case 1 : A 30-year-old woman exhibited extreme chloracne symptoms with a TCDD blood fat level of 144,000 pg/g. This case presented various biochemical abnormalities including elevated blood lipids and leukocytosis .

- Patient Case 2 : A 27-year-old woman with a lower TCDD level of 26,000 pg/g experienced only mild symptoms despite significant exposure. This discrepancy underscores the variability in individual responses to TCDD .

Environmental Monitoring

Detection Methods

Monitoring environmental levels of TCDD is crucial for assessing public health risks. Various analytical methods have been developed for detecting TCDD in environmental samples. Method 613 outlines procedures for determining TCDD concentrations using gas chromatography-mass spectrometry (GC-MS) techniques . This method is essential for regulatory compliance and environmental assessments.

Exposure Studies

Epidemiological studies have focused on populations exposed to high levels of TCDD, such as those affected by the Seveso disaster in Italy. These studies provide insights into long-term health outcomes associated with environmental exposure to dioxins . Data from these studies indicate a positive correlation between cumulative exposure to TCDD and increased cancer mortality rates among affected individuals .

Remediation Strategies

Degradation Pathways

Recent research has explored innovative remediation techniques for dioxins like TCDD. Studies indicate that certain microbial communities can degrade dioxins through bioremediation processes. For example, catechol degradation pathways have been identified as effective mechanisms for breaking down dioxins in contaminated environments . This approach not only mitigates the toxic effects of dioxins but also promotes ecological restoration.

Risk Assessment

Quantitative Risk Models

Risk assessment models play a critical role in estimating the potential health risks associated with TCDD exposure. The International Agency for Research on Cancer (IARC) has classified TCDD as a Group 1 carcinogen based on extensive animal studies and human epidemiological data . Quantitative models utilize dose-response relationships derived from animal studies to extrapolate risks for human populations. For instance, estimates suggest that a daily intake of 1 pg/kg body weight could increase cancer mortality risk by approximately 0.05% to 0.9% above background levels .

Mécanisme D'action

2,3,7-Trichlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound induces the expression of various genes involved in xenobiotic metabolism. This can lead to the production of reactive oxygen species and subsequent oxidative stress, which is a key factor in its toxicity. The compound also disrupts normal cellular processes, leading to adverse effects such as carcinogenesis and immunotoxicity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its extreme toxicity and environmental persistence.

Polychlorinated Biphenyls: Share similar toxicological properties and environmental behavior.

Polychlorinated Dibenzofurans: Structurally related and exhibit similar toxic effects.

Uniqueness

2,3,7-Trichlorodibenzo-P-dioxin is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to its more chlorinated counterparts, it may have different pathways of degradation and varying degrees of toxicity.

Activité Biologique

2,3,7-Trichlorodibenzo-P-dioxin (commonly referred to as TCDD) is a highly toxic environmental contaminant that belongs to the class of polychlorinated dibenzodioxins (PCDDs). TCDD is known for its potent biological activity, primarily mediated through the aryl hydrocarbon receptor (AhR). This article provides a comprehensive overview of the biological activity of TCDD, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Aryl Hydrocarbon Receptor Activation

TCDD exerts its biological effects primarily through the activation of the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to TCDD, AhR translocates to the nucleus and dimerizes with ARNT (AhR nuclear translocator), leading to the transcription of target genes responsible for detoxification processes and other physiological responses .

AhR-Independent Pathways

Recent studies have also suggested that TCDD may influence biological processes through AhR-independent mechanisms. These include alterations in cellular signaling pathways related to inflammation, apoptosis, and cell proliferation . For instance, in porcine granulosa cells, TCDD has been shown to affect gene expression related to oocyte maturation and follicular development without direct AhR involvement .

Biological Effects

Toxicity and Carcinogenicity

TCDD is classified as a human carcinogen. Long-term exposure has been associated with an increased risk of various cancers, particularly liver and lung cancers. A significant study comparing chronic toxicity and carcinogenicity in female Sprague-Dawley rats demonstrated dose-dependent increases in neoplasms in multiple organs . The study highlighted that both liver and lung tumors were prevalent among treated groups, with notable differences in tumor types observed between different studies.

Endocrine Disruption

TCDD is known to disrupt endocrine function by mimicking or interfering with hormone signaling pathways. This disruption can lead to reproductive toxicity and developmental issues. In animal models, exposure to TCDD has resulted in altered reproductive hormone levels and impaired fertility outcomes .

Pharmacokinetics

The pharmacokinetics of TCDD reveal its long half-life and accumulation in adipose tissues. Studies indicate that the half-life of TCDD in liver tissue is approximately 13.6 days, while in adipose tissue, it extends to about 24.5 days . The distribution of TCDD across different tissues is dose-dependent, emphasizing the compound's persistent nature in biological systems.

Case Studies

Case Study: Environmental Exposure

A significant case study involved populations exposed to dioxins during the Vietnam War due to herbicide use. This exposure led to a variety of health issues among veterans and local populations, including cancers and reproductive health problems. The long-term monitoring of these populations has provided valuable insights into the chronic effects of TCDD exposure on human health .

Case Study: Biodegradation Efforts

Research into the biodegradation of TCDD has shown promising results. A study conducted on bacterial communities from contaminated sites demonstrated that certain bacteria could degrade up to 95% of TCDD within 60 days under specific conditions. This finding highlights potential bioremediation strategies for contaminated environments .

Summary Table: Biological Activity Overview

| Biological Activity | Mechanism | Effects | Case Studies |

|---|---|---|---|

| AhR Activation | Transcriptional regulation | Gene expression changes | Vietnam War veterans |

| AhR-Independent Mechanisms | Inflammation and apoptosis | Cellular stress responses | Biodegradation studies |

| Carcinogenic Effects | Dose-dependent tumor induction | Increased cancer risk | NTP vs Dow Chemical studies |

| Endocrine Disruption | Hormonal interference | Reproductive toxicity | Longitudinal health studies |

Propriétés

IUPAC Name |

2,3,7-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIZNEVHVVRPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074878 | |

| Record name | 2,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33857-28-2 | |

| Record name | 2,3,7-Trichlorodibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33857-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033857282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7ILE15NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.